Cas no 1261466-62-9 (4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine)

4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine
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- インチ: 1S/C13H7F6NO/c14-12(15,16)8-4-2-1-3-7(8)10-5-11(21)9(6-20-10)13(17,18)19/h1-6H,(H,20,21)
- InChIKey: VUQXIPKYJZUROM-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C1=CC(C(C(F)(F)F)=CN1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 488
- XLogP3: 3.6
- トポロジー分子極性表面積: 29.1
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001835-250mg |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine |
1261466-62-9 | 97% | 250mg |
$666.40 | 2023-09-03 | |
Alichem | A024001835-1g |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine |
1261466-62-9 | 97% | 1g |
$1696.80 | 2023-09-03 | |
Alichem | A024001835-500mg |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine |
1261466-62-9 | 97% | 500mg |
$1078.00 | 2023-09-03 |
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridineに関する追加情報
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine: A Comprehensive Overview
4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261466-62-9) is a highly specialized organic compound with significant potential in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug design and development. The structure of this compound is characterized by a pyridine ring system with substituents that include a hydroxyl group, a trifluoromethyl group, and a phenyl ring also substituted with a trifluoromethyl group. These substituents contribute to its unique chemical properties, making it an intriguing subject for both academic and industrial research.
The synthesis of 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine involves advanced organic chemistry techniques, including multi-component reactions and catalytic processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as biological systems. Researchers have also explored various substitution patterns to optimize its pharmacokinetic properties, including bioavailability and metabolic stability.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Studies have shown that 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine exhibits significant bioactivity against various disease targets, including cancer, inflammation, and infectious diseases. For instance, recent research has demonstrated its ability to inhibit key enzymes involved in tumor progression, making it a potential candidate for anti-cancer therapies. Additionally, its trifluoromethyl groups enhance its lipophilicity, which is essential for crossing biological membranes and reaching intracellular targets.
The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor technologies. For example, researchers have reported the use of this compound as a ligand in metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and separation.
From an environmental perspective, the ecological impact of 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine has been a subject of recent studies. Its persistence in aquatic environments and potential bioaccumulation have been evaluated under controlled laboratory conditions. These studies aim to ensure that any industrial application of this compound adheres to strict environmental regulations and sustainability practices.
In terms of regulatory considerations, the development and commercialization of 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine must comply with international standards for chemical safety and efficacy. Regulatory agencies such as the FDA and EMA require rigorous testing protocols to assess the compound's safety profile before it can be approved for therapeutic or agricultural use.
Looking ahead, the future of 4-Hydroxy-5-(trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine lies in its continued exploration across diverse scientific domains. Collaborative efforts between academia and industry are expected to unlock new avenues for its application, particularly in areas such as personalized medicine and sustainable agriculture. As research progresses, this compound is poised to make significant contributions to advancing scientific knowledge and addressing global health challenges.
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